molecular formula C15H25N3O3S B6445296 N-(1-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-3-yl)cyclopropanesulfonamide CAS No. 2640873-62-5

N-(1-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-3-yl)cyclopropanesulfonamide

Cat. No.: B6445296
CAS No.: 2640873-62-5
M. Wt: 327.4 g/mol
InChI Key: ZTDBODYGRATRIH-UHFFFAOYSA-N
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Description

N-(1-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-3-yl)cyclopropanesulfonamide is a complex organic compound characterized by a cyclopropanesulfonamide group attached to a piperidin-3-yl group. This unique structural configuration lends itself to various applications in scientific research, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-3-yl)cyclopropanesulfonamide typically involves multi-step organic synthesis protocols:

  • Formation of 1,3-oxazole ring: : Starting from a suitable precursor such as 2-bromo-2-propanol, an oxazole ring is formed through cyclization.

  • Attachment of piperidin-3-yl group: : The oxazole intermediate is then reacted with a piperidine derivative, using a coupling agent like EDC or DCC.

  • Introduction of cyclopropanesulfonamide group: : Finally, a cyclopropanesulfonamide moiety is introduced via nucleophilic substitution, facilitated by bases like triethylamine.

Industrial Production Methods

Industrial production scales these steps, optimizing for yield and purity through continuous flow reactors and advanced purification techniques like HPLC.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the piperidine ring, leading to N-oxide derivatives.

  • Reduction: : Reduction reactions, often involving agents like sodium borohydride, can occur at the sulfonamide group.

  • Substitution: : The cyclopropanesulfonamide group is amenable to nucleophilic substitution, yielding a variety of derivatives.

Common Reagents and Conditions

  • Oxidation: : Reagents like m-chloroperbenzoic acid (mCPBA).

  • Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Base conditions (NaOH, KOH) or acid catalysis (HCl, H2SO4).

Major Products

  • Oxidation: : N-oxide derivatives.

  • Reduction: : Reduced sulfonamide forms.

  • Substitution: : Various cyclopropyl derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, the compound is utilized as a versatile intermediate, forming the basis for the development of new drugs and materials.

Biology

The unique structure allows for interaction with biological macromolecules, making it a candidate for bioactive compound libraries.

Medicine

The compound has potential therapeutic applications, particularly in modulating receptor activity due to its structural analogy with known pharmacophores.

Industry

In the materials science industry, it’s used in the synthesis of advanced polymers and coatings.

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets:

  • Molecular Targets: : Typically enzymes or receptors in biological systems.

  • Pathways Involved: : Alters signaling pathways, often by acting as an agonist or antagonist, influencing cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-3-yl)cyclopropylsulfonamide

  • N-(1-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-3-yl)benzenesulfonamide

Uniqueness

What sets N-(1-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-3-yl)cyclopropanesulfonamide apart is its cyclopropane ring, which adds a degree of rigidity and distinct reactivity compared to similar compounds with different aryl or alkyl groups.

Here’s a snapshot of what this compound looks like on the molecular stage: it’s a structural powerhouse with applications spanning chemistry, biology, medicine, and industry. Cool, right?

Properties

IUPAC Name

N-[1-[(5-propan-2-yl-1,3-oxazol-4-yl)methyl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3S/c1-11(2)15-14(16-10-21-15)9-18-7-3-4-12(8-18)17-22(19,20)13-5-6-13/h10-13,17H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDBODYGRATRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=CO1)CN2CCCC(C2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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